N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine

LSD1 inhibitor Epigenetics Oncology

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (CAS 2074611-00-8; also listed under CAS 1342642-45-8) is a C13H20N2 diamine featuring a rigid 2-phenylcyclopropyl moiety and a flexible N,N'-dimethyl-1,2-ethanediamine backbone. This compound is a close structural analog of the mono-methyl variant N1-Methyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (C12H18N2, CAS 1876150-56-9), which differs by one N-methyl group, and is also related to the positional isomer N,N-Dimethyl-N'-(2-phenylcyclopropyl)-1,2-ethanediamine.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B11715510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCNCCN(C)C1CC1C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-14-8-9-15(2)13-10-12(13)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
InChIKeyURHFJBWMXBLWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine: Structural and Procurement Baseline


N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (CAS 2074611-00-8; also listed under CAS 1342642-45-8) is a C13H20N2 diamine featuring a rigid 2-phenylcyclopropyl moiety and a flexible N,N'-dimethyl-1,2-ethanediamine backbone . This compound is a close structural analog of the mono-methyl variant N1-Methyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (C12H18N2, CAS 1876150-56-9), which differs by one N-methyl group, and is also related to the positional isomer N,N-Dimethyl-N'-(2-phenylcyclopropyl)-1,2-ethanediamine . Its dihydrochloride salt form (CAS 2088342-96-3) is commercially available as a certified pharmaceutical reference standard, specifically as a tranylcypromine impurity .

Why Generic Substitution Fails for N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine: The Quantified Differentiation Problem


Attempts to substitute this compound with generic N,N-dimethylethylenediamine, simple 2-phenylcyclopropylamine, or even its mono-methyl analog (CAS 1876150-56-9) are unsupported by publicly available comparative performance data. Critically, no peer-reviewed study, patent, or public database currently provides quantitative head-to-head pharmacological, pharmacokinetic, or physicochemical measurements between N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine and any close structural analog or in-class compound. The existing evidence base is limited to two verifiable anchor points: (1) a single IC₅₀ value of 9 nM against LSD1 from a patent disclosure that does not report comparative data for the des-methyl or positional isomer analogs [1]; and (2) documented use as a synthetic intermediate in LSD1-targeted conjugate molecules where omission of the N1,N2-dimethyl pattern would alter the entire molecular design logic [2]. Beyond these narrow contexts, no quantitative selectivity, stability, solubility, permeability, or in vivo data exist to justify selecting this compound over any analog. The sections below provide the best available differential evidence, with explicit caveats about strength of evidence.

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine: Product-Specific Quantitative Differentiation Evidence


LSD1 Inhibitory Activity: Patent-Disclosed 9 nM IC₅₀ as an Analog Differentiation Baseline

In US Patent US10233152 (Mirati Therapeutics), a closely related structural analog bearing the N1,N2-dimethyl-N1-(2-phenylcyclopropyl) fragment in a more elaborated molecule (BDBM369506) achieved an IC₅₀ of 9 nM against human Lysine-Specific Histone Demethylase 1A (LSD1) [1]. No IC₅₀ or Ki data are publicly available for the standalone N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine against any target, nor are any comparative data reported for the mono-methyl, des-methyl, or positional isomer analogs in the same assay system. The 9 nM value therefore represents the only quantitative activity anchor available for compounds incorporating this specific N1,N2-dimethyl phenylcyclopropyl fragment, and it provides a procurement-relevant activity floor against LSD1 that is absent from the mono-methyl analog literature.

LSD1 inhibitor Epigenetics Oncology

Synthetic Intermediate Differentiation: Documented Use in Phenylcyclopropylamine-Entinostat Conjugates vs. Unreported Analogs

In a 2024 study by Wang et al. describing the design and synthesis of phenylcyclopropylamine-entinostat conjugates, N1,N2-dimethyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine is one of only two phenylcyclopropylamine intermediates employed to construct the conjugate library, alongside N1-methyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine [1]. The N1,N2-dimethyl variant was selected as a building block for conjugating the LSD1-inhibitory phenylcyclopropylamine warhead to the HDAC-inhibitory entinostat scaffold. No other N-substitution patterns are reported as synthetic intermediates in this study or in any other publicly available conjugate synthesis report. The mono-methyl analog (CAS 1876150-56-9) was also used, but no comparative yield, purity, or biological activity data are reported between conjugates derived from the dimethyl vs. mono-methyl intermediates.

Epigenetic therapeutics Conjugate synthesis Cancer-selective targeting

Pharmaceutical Reference Standard Status: Tranylcypromine Impurity Differentiation

The dihydrochloride salt (CAS 2088342-96-3) of rel-N1,N2-dimethyl-N1-((1S,2R)-2-phenylcyclopropyl)ethane-1,2-diamine is commercially listed as an API impurity reference standard for tranylcypromine by Daicel Pharma Standards . The mono-methyl analog (CAS 1876150-56-9) and positional isomer (N,N-Dimethyl-N'-(2-phenylcyclopropyl)-1,2-ethanediamine) are not listed as certified tranylcypromine impurity standards in major pharmacopoeial reference catalogs. This specific impurity designation confers documented analytical utility for pharmaceutical quality control that is absent from the analog compounds.

Pharmaceutical impurity Reference standard Analytical quality control

Molecular Descriptor Differentiation: Computed Physicochemical Properties vs. Mono-Methyl Analog

Computed physicochemical properties differentiate N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (C13H20N2, MW 204.31, XLogP3 = 1.8, tPSA = 15.3 Ų, 1 H-bond donor, 2 H-bond acceptors) from its closest commercial analog N1-Methyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (C12H18N2, MW 190.28) [1]. The additional N-methyl group increases molecular weight by 14.03 Da and reduces the H-bond donor count from 2 to 1, which predictively alters membrane permeability and CNS penetration potential. The positional isomer N,N-Dimethyl-N'-(2-phenylcyclopropyl)-1,2-ethanediamine shares the same molecular formula (C13H20N2, MW 204.31) and computed boiling point (304.1 ± 35.0 °C at 760 mmHg) but differs in the attachment position of the dimethyl substitution, which changes the H-bond donor/acceptor geometry and predicted receptor interaction profiles .

Molecular descriptors ADME prediction Computational chemistry

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine: Evidence-Driven Application Scenarios for Procurement


LSD1-Targeted Medicinal Chemistry: Fragment-Based Inhibitor Design Requiring a Validated 9 nM Activity Anchor

For medicinal chemistry programs targeting Lysine-Specific Histone Demethylase 1A (LSD1), this compound serves as the closest commercially available standalone fragment corresponding to the N1,N2-dimethyl phenylcyclopropyl amine motif embedded in BDBM369506, which achieved an IC₅₀ of 9 nM against human LSD1 in Mirati Therapeutics' patent disclosure [1]. Researchers pursuing structure-activity relationship (SAR) studies around this fragment would procure this compound as the free amine precursor for further elaboration. The mono-methyl analog lacks any publicly disclosed LSD1 activity data and thus provides no quantitative starting point for fragment growth or optimization. Note: this scenario is constrained by the absence of a direct IC₅₀ measurement for the standalone target compound; procurement decisions should account for this evidence gap.

Epigenetic Dual-Targeting Conjugate Synthesis: Building Block with Peer-Reviewed Synthetic Precedent

In the synthesis of bifunctional epigenetic therapeutics that combine LSD1 inhibition with HDAC inhibition, this compound has documented utility as a synthetic intermediate for constructing phenylcyclopropylamine-entinostat conjugates [1]. The published methodology explicitly employs both N1,N2-dimethyl and N1-methyl variants, establishing synthetic feasibility. For laboratories replicating or extending this conjugate design strategy, this compound offers a documented synthetic entry point that positional isomers and other N-substitution patterns lack. Procurement of this specific dimethyl intermediate, rather than an untested analog, reduces the risk of synthetic route failure or unexpected reactivity.

Pharmaceutical Quality Control: Tranylcypromine Impurity Reference Standard for Method Development

Analytical laboratories performing impurity profiling of tranylcypromine active pharmaceutical ingredient (API) require certified reference standards for method development, validation, and routine quality control. The dihydrochloride salt of this compound is a commercially available, certified tranylcypromine impurity standard [1]. Neither the mono-methyl analog nor the positional isomer is listed as a tranylcypromine-specific impurity reference standard in major catalogs. For laboratories subject to GMP or pharmacopoeial compliance requirements, procurement of this certified standard eliminates the need for in-house synthesis, structural characterization, and certification of an alternative analog, reducing analytical workflow time and regulatory burden.

Computationally-Guided CNS Drug Design: Leveraging Physicochemical Descriptor Differentiation

For computational chemistry and ADME prediction workflows, the N1,N2-dimethyl substitution pattern offers a distinct physicochemical profile—specifically reduced H-bond donor count (HBD = 1 vs. 2 for the mono-methyl analog) and increased molecular weight and lipophilicity (XLogP3 = 1.8)—that predictively enhances passive membrane permeability and CNS distribution potential relative to the mono-methyl analog [1][2]. In CNS-targeted drug discovery programs where predicted permeability is a key selection criterion, these computed differences provide a rational basis for selecting the dimethyl over the mono-methyl analog for synthesis and testing. However, this scenario relies entirely on computational predictions; experimental logP, logD, PAMPA, or MDCK permeability data are not publicly available.

Quote Request

Request a Quote for N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.